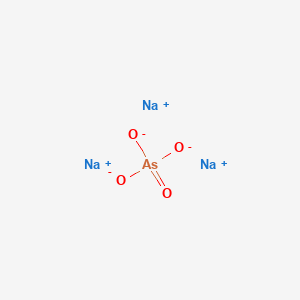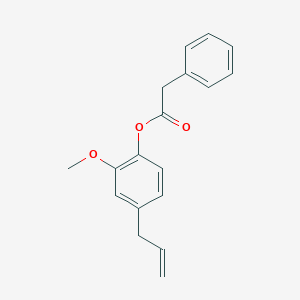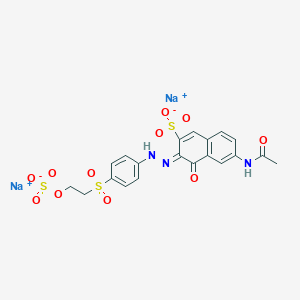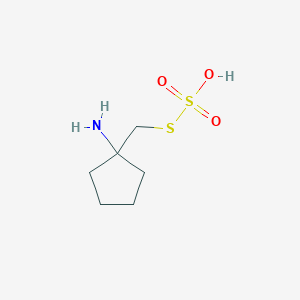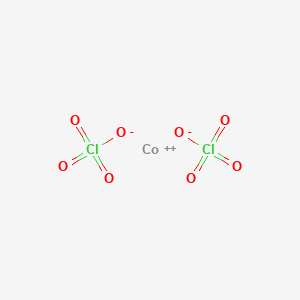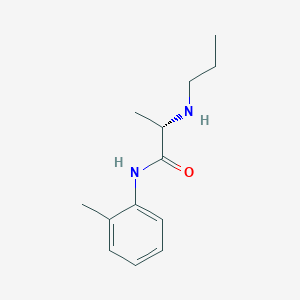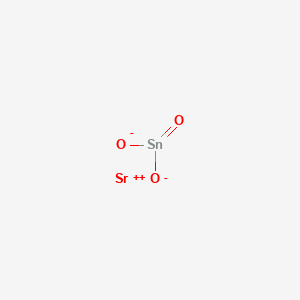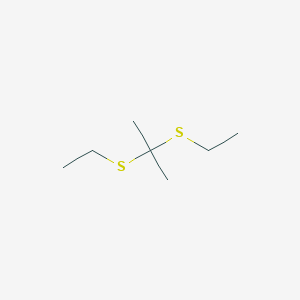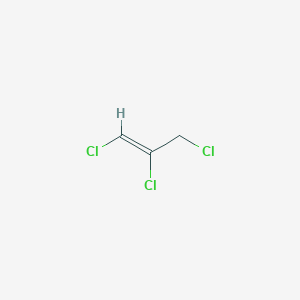![molecular formula C13H15N3O6 B082589 Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate CAS No. 13631-84-0](/img/structure/B82589.png)
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate, also known as DNPP, is a synthetic compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone. DNPP has been found to have several applications in different fields of research, such as medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles like thiols and amines. This reaction leads to the formation of a stable adduct, which can be used for detection or further synthesis.
Effets Biochimiques Et Physiologiques
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have several biochemical and physiological effects, including inhibition of mitochondrial respiration and induction of oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has some limitations, such as its toxicity and the need for careful handling and disposal. It is also not very soluble in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new synthetic routes for Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and related compounds. Another area of interest is the investigation of its potential as a drug candidate for cancer therapy and other diseases. Additionally, research on the mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and its effects on different cellular pathways could lead to new insights into cellular processes and disease mechanisms.
Méthodes De Synthèse
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate can be synthesized by reacting diethyl malonate with 4-nitrophenylhydrazine in the presence of acetic acid and sodium acetate. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been extensively used in scientific research as a reagent for the detection of aldehydes and ketones. It is also used as a precursor for the synthesis of other compounds, such as pyrazoles and pyridazines. Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have antitumor and antiviral activities, making it a potential candidate for drug discovery.
Propriétés
Numéro CAS |
13631-84-0 |
|---|---|
Nom du produit |
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate |
Formule moléculaire |
C13H15N3O6 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
diethyl 2-[(4-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-5-7-10(8-6-9)16(19)20/h5-8,14H,3-4H2,1-2H3 |
Clé InChI |
SYJZTNRTUQYBMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Synonymes |
2-(4-Nitrophenyl)hydrazonomalonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



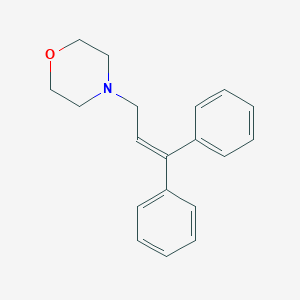
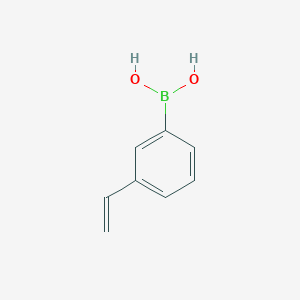

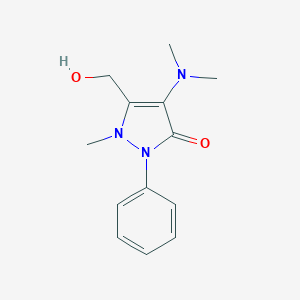
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
